![molecular formula C21H17N3O2 B2946478 2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-78-3](/img/structure/B2946478.png)
2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclopentanone, cyclohexanone, or 4-methylcyclohexanone gave spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and studied for its potential as an antimicrobial agent. The structural analogs of this compound, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives , have shown significant activity against a range of microbial pathogens. These structures interact with biopolymers of living organisms, which makes them effective in combating drug-resistant fungal and bacterial pathogens .
Anti-Fibrosis Activity
Researchers have designed and synthesized novel derivatives of pyrimidine, which is structurally related to the compound , to evaluate their anti-fibrotic activities. These derivatives have been tested against immortalized rat hepatic stellate cells (HSC-T6), showing promising results in inhibiting fibrosis. The study indicates potential for these compounds to be developed into novel anti-fibrotic drugs .
Anticancer Properties
The benzimidazole and imidazo[4,5-b]pyridine groups, which are closely related to the core structure of the compound, are known to exhibit anticancer activities. The interaction of these groups with cellular biopolymers can lead to the development of new therapeutic agents targeting resistant cancer cells .
Antiviral Applications
Compounds with similar structural features have been reported to possess antiviral properties. The presence of the imidazole nucleus, a well-established pharmacophore, contributes to the versatility of these heterocyclic systems and their ability to act against viral infections .
Proton-Pump Inhibiting Effects
The compound’s analogs have been identified as potential proton-pump inhibitors, which could be useful in treating conditions like acid reflux or peptic ulcers. This pharmacological activity is attributed to the ability of these compounds to interact with and inhibit the function of proton pumps in the stomach lining .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry for the construction of libraries with potential biological activities. The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to act as5-HT2B serotonin receptor antagonists . The 5-HT2B receptor is a subtype of the serotonin receptor that plays a key role in the central nervous system and the cardiovascular system .
Mode of Action
It’s known that serotonin receptor antagonists work by blocking the action of serotonin, a neurotransmitter, thereby altering the signal transmission in the brain cells .
Biochemical Pathways
Serotonin receptor antagonists are known to affect theserotonergic system , which plays a crucial role in mood regulation, sleep, and other cognitive functions .
Result of Action
Serotonin receptor antagonists are known to have a calming effect on the central nervous system and are often used to treat conditions like anxiety and depression .
properties
IUPAC Name |
2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-19-9-3-1-7-15(19)17-12-18-16-8-2-4-10-20(16)26-21(24(18)23-17)14-6-5-11-22-13-14/h1-11,13,18,21,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHNXUPNZRIEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

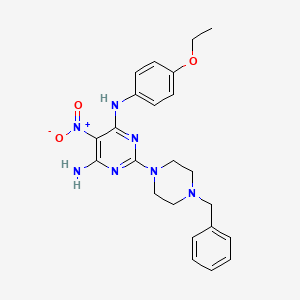
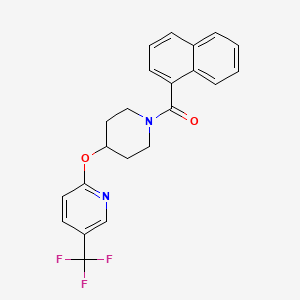
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)
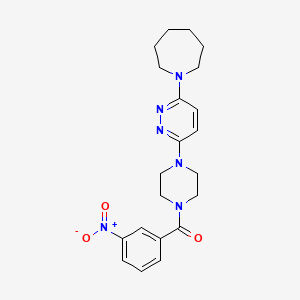

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)
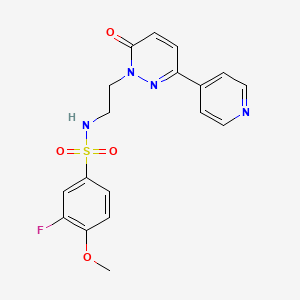

![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)
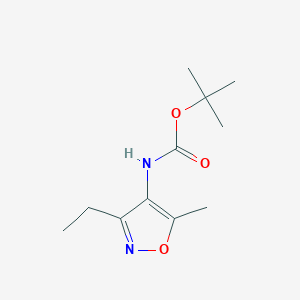
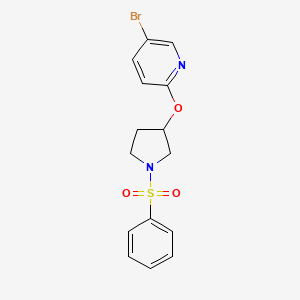
![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)
![2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2946417.png)